![molecular formula C15H22N2O4S B4240153 ethyl {4-[(cyclohexylamino)sulfonyl]phenyl}carbamate](/img/structure/B4240153.png)
ethyl {4-[(cyclohexylamino)sulfonyl]phenyl}carbamate
Descripción general
Descripción
Ethyl {4-[(cyclohexylamino)sulfonyl]phenyl}carbamate, also known as AH 6809, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylurea receptor antagonists and has been found to exhibit a wide range of pharmacological properties.
Aplicaciones Científicas De Investigación
Ethyl {4-[(cyclohexylamino)sulfonyl]phenyl}carbamate has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been found to have potential applications in the treatment of diabetes, obesity, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of ethyl {4-[(cyclohexylamino)sulfonyl]phenyl}carbamate involves the inhibition of sulfonylurea receptor subtypes, particularly SUR1 and SUR2. These receptors are involved in the regulation of insulin secretion, and their inhibition results in decreased insulin secretion. Additionally, this compound has been found to have an effect on the ATP-sensitive potassium channels, which play a role in the regulation of vascular tone and cardiac function.
Biochemical and Physiological Effects
Ethyl {4-[(cyclohexylamino)sulfonyl]phenyl}carbamate has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease insulin secretion and improve glucose tolerance in animal models of diabetes. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, which may make it useful in the treatment of inflammatory conditions and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl {4-[(cyclohexylamino)sulfonyl]phenyl}carbamate in lab experiments is its specificity for sulfonylurea receptors. This allows for the selective inhibition of insulin secretion and the study of the role of these receptors in glucose homeostasis. Additionally, this compound has been found to have a good safety profile and low toxicity.
One of the limitations of using ethyl {4-[(cyclohexylamino)sulfonyl]phenyl}carbamate in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in vivo and may require the use of solvents or other delivery methods. Additionally, the effects of this compound may vary depending on the animal model used, which can make it difficult to generalize results.
Direcciones Futuras
There are several future directions for research on ethyl {4-[(cyclohexylamino)sulfonyl]phenyl}carbamate. One area of interest is the potential use of this compound in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, further studies are needed to investigate the effects of this compound on glucose homeostasis and insulin secretion in humans. Finally, the development of more soluble analogs of ethyl {4-[(cyclohexylamino)sulfonyl]phenyl}carbamate may improve its pharmacological properties and increase its potential therapeutic applications.
Propiedades
IUPAC Name |
ethyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-2-21-15(18)16-12-8-10-14(11-9-12)22(19,20)17-13-6-4-3-5-7-13/h8-11,13,17H,2-7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDZMWRIJRNHGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [4-(cyclohexylsulfamoyl)phenyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



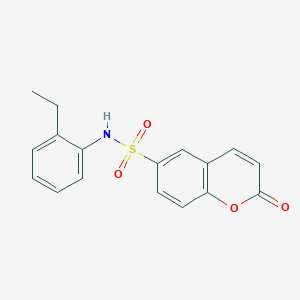
![7-ethyl-1,3-dimethyl-8-[(2-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4240072.png)

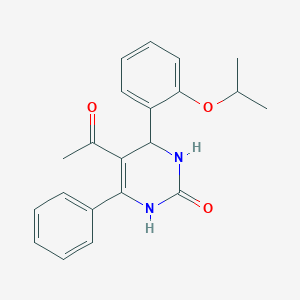
![4-fluoro-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4240091.png)
![3-[(3-ethoxy-4-propoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B4240098.png)
![ethyl 4-[4-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4240099.png)
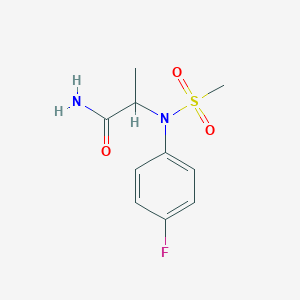
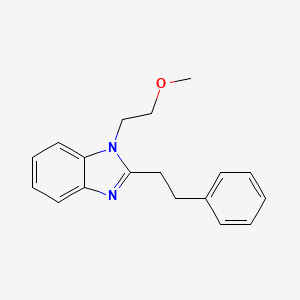
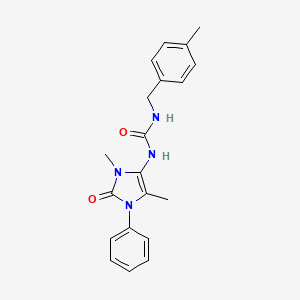
![N,N-diethyl-2-[(8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]ethanamine](/img/structure/B4240120.png)
![6-(3-methyl-4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4240125.png)
![1'-allyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4240147.png)
![methyl 2-{[(3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4240168.png)